molecular formula C6H14N2 B11925299 [2-(Azetidin-1-yl)ethyl](methyl)amine

[2-(Azetidin-1-yl)ethyl](methyl)amine

Cat. No.: B11925299
M. Wt: 114.19 g/mol
InChI Key: GHRFMGAHWCWXEG-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)ethylamine is a heterocyclic amine containing an azetidine ring Azetidine is a four-membered saturated heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)ethylamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-1-yl)ethylamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to other saturated or unsaturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Azetidin-1-yl)ethylamine is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the creation of diverse molecular architectures.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, 2-(Azetidin-1-yl)ethylamine is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring with one nitrogen atom, similar to the azetidine ring in 2-(Azetidin-1-yl)ethylamine.

    Pyrrolidine: A five-membered ring with one nitrogen atom, offering different chemical properties and reactivity.

    Piperidine: A six-membered ring with one nitrogen atom, commonly used in medicinal chemistry.

Uniqueness

2-(Azetidin-1-yl)ethylamine is unique due to its combination of the azetidine ring and the ethylamine moiety. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-(azetidin-1-yl)-N-methylethanamine

InChI

InChI=1S/C6H14N2/c1-7-3-6-8-4-2-5-8/h7H,2-6H2,1H3

InChI Key

GHRFMGAHWCWXEG-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCC1

Origin of Product

United States

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